molecular formula C16H14Cl2N2O2 B2460695 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide CAS No. 477851-70-0

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide

Cat. No. B2460695
CAS RN: 477851-70-0
M. Wt: 337.2
InChI Key: CJPMJZUDIRCUIC-OCKHKDLRSA-N
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Description

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide is a chemical compound with the molecular formula C16H14Cl2N2O2 . It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C16H14Cl2N2O2 . Detailed structural analysis would require spectroscopic data or crystallographic studies, which are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of various drugs on the central nervous system. This compound has been used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the immune system. This compound has also been used to study the effects of various drugs on the endocrine system, as well as to study the effects of various drugs on the reproductive system. This compound has also been used in studies to investigate the effects of various drugs on the metabolism of cells.

Mechanism of Action

The mechanism of action of 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide is not fully understood. It is believed that this compound acts as an agonist at the 5-HT2A receptor, which is a serotonin receptor. It is believed that this compound binds to the 5-HT2A receptor and activates it, leading to the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also believed that this compound may have an effect on the release of other neurotransmitters, such as glutamate and GABA, but this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It is believed that this compound may have an effect on the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It is also believed that this compound may have an effect on the release of other neurotransmitters, such as glutamate and GABA, but this has yet to be confirmed. In addition, this compound has been shown to have an effect on the metabolism of cells, as well as on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide in laboratory experiments include its low cost and ease of synthesis. This compound is also a relatively non-toxic compound, making it safe to use in experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound and may degrade over time, making it difficult to store for long periods of time. In addition, the effects of this compound may vary depending on the concentration used, making it difficult to accurately control the concentration of this compound in experiments.

Future Directions

The future directions for research on 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to determine the optimal concentrations of this compound to use in various experiments. Further research should also be conducted to determine the potential therapeutic uses of this compound, as well as the potential risks associated with its use. Finally, research should be conducted to determine the potential applications of this compound in drug development.

Synthesis Methods

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide can be synthesized using several different methods. The most common method is the reaction of 2,4-dichlorobenzyl alcohol with anhydrous ammonia in the presence of a base catalyst. This reaction yields this compound as the main product, along with some by-products. Other methods of synthesis include the reaction of 2,4-dichlorobenzyl chloride with an amine, the reaction of 2,4-dichlorobenzaldehyde with an amine, and the reaction of 2,4-dichlorobenzyl bromide with an amine.

properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-7-6-12(15(18)10-13)11-22-19-9-8-16(21)20-14-4-2-1-3-5-14/h1-7,9-10H,8,11H2,(H,20,21)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMJZUDIRCUIC-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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